Cas no 813-19-4 (hexabutyldistannane)

hexabutyldistannane 化学的及び物理的性質
名前と識別子
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- Hexabutylditin
- Hexabutyldistannane
- Bis(tributyltin)~Hexa-n-butyldistannane
- Hexa-n-butylditin
- Hexanbutylditin
- Bis(tributyltin)
- tributyltin
- 1,1,1,2,2,2-Hexabutyldistannane (ACI)
- Distannane, hexabutyl- (8CI, 9CI)
- Tin, hexabutyldi- (6CI, 7CI)
- Hexa-n-butyldistannane
- NSC 227367
- NSC 65520
- NSC 92633
- Tributyl(tributylstannyl)stannane
- Tributylditin
- hexabutyldistannane
-
- MDL: MFCD00009417
- インチ: 1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
- InChIKey: REDSKZBUUUQMSK-UHFFFAOYSA-N
- ほほえんだ: CCCC[Sn]([Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
- BRN: 3605476
計算された属性
- せいみつぶんしりょう: 582.22700
- どういたいしつりょう: 582.227
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 168
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.148 g/mL at 25 °C(lit.)
- ふってん: 197-198 °C (10 mmHg)
- フラッシュポイント: 華氏温度:266°f
摂氏度:130°c - 屈折率: n20/D 1.512(lit.)
- ようかいど: Insuluble (2.1E-6 g/L) (25 ºC),
- すいようせい: Immiscible with water.
- PSA: 0.00000
- LogP: 9.76300
- かんど: Air & Moisture Sensitive
- ようかいせい: 未確定
hexabutyldistannane セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H312,H315,H319,H372,H410
- 警告文: P273,P280,P301+P310,P305+P351+P338,P314,P501
- 危険物輸送番号:UN 2788 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 21-25-36/38-48/23/25-50/53
- セキュリティの説明: S35-S36/37/39-S45-S60-S61
- 福カードFコード:1-10
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- TSCA:No
- ちょぞうじょうけん:冷凍ケース(-20°C)
- 包装等級:III
- セキュリティ用語:6.1
- リスク用語:R21; R25; R36/38; R48/23/25; R50/53
hexabutyldistannane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-2097-1g |
hexabutyldistannane |
813-19-4 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Life Chemicals | F0001-2097-5g |
hexabutyldistannane |
813-19-4 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-2097-10g |
hexabutyldistannane |
813-19-4 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Oakwood | 099363-1g |
Bis(tributyltin) |
813-19-4 | 98% | 1g |
$11.00 | 2024-07-19 | |
Enamine | EN300-194532-10.0g |
hexabutyldistannane |
813-19-4 | 93% | 10g |
$40.0 | 2023-05-03 | |
Enamine | EN300-194532-0.1g |
hexabutyldistannane |
813-19-4 | 93% | 0.1g |
$19.0 | 2023-09-17 | |
Life Chemicals | F0001-2097-0.5g |
hexabutyldistannane |
813-19-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Enamine | EN300-194532-2.5g |
hexabutyldistannane |
813-19-4 | 93% | 2.5g |
$27.0 | 2023-09-17 | |
abcr | AB116102-50 g |
Hexa-n-butylditin, 97%; . |
813-19-4 | 97% | 50 g |
€161.00 | 2023-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012846-25g |
Hexabutylditin |
813-19-4 | ≥95% | 25g |
¥198.00 | 2024-07-09 |
hexabutyldistannane 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
- Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic studySynthesis, 1994, (4), 432-42,
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hexabutyldistannane Raw materials
- hexabutyldistannane
- SODIUM, (TRIBUTYLSTANNYL)-
- Octane, 1-(ethynyloxy)-
- Stannane, tributyl(2-chlorophenoxy)-
- Stannane, tributyl-1-hexynyl-
- dimethylaminotri-n-butyltin
- Aluminum, diethyl(tributylstannyl)-
- l'α-chloro α-ethoxymethyltributyletain
- tributyl(chloro)stannane
- Triphenylarsine
- iodotributyltin
- Bromotributyl-stannane
- Cuprate(2-), (cyano-κC)bis(tributylstannyl)-, lithium (1:2)
- Lithium, (tributylstannyl)-
- Tributyl(phenylethynyl)tin
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
- Methoxytributyltin
hexabutyldistannane Preparation Products
hexabutyldistannane サプライヤー
hexabutyldistannane 関連文献
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F. Chahdoura,N. Lassauque,D. Bourissou,A. Amgoune Org. Chem. Front. 2016 3 856
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Xiang Li,Xiao Tong,Yongheng Yin,Hong Yan,Changsheng Lu,Wei Huang,Qiang Zhao Chem. Sci. 2017 8 5930
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Xiang Li,Xiao Tong,Yongheng Yin,Hong Yan,Changsheng Lu,Wei Huang,Qiang Zhao Chem. Sci. 2017 8 5930
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Mark E. Wood,Sabine Bissiriou,Christopher Lowe,Kim M. Windeatt Org. Biomol. Chem. 2013 11 2712
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Kyoung-Mahn Kim,Brian P. Roberts J. Chem. Res. (S) 1998 132
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Qiang Peng,Yingying Fu,Xiangju Liu,Jun Xu,Zhiyuan Xie Polym. Chem. 2012 3 2933
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Xin Tao,Yanwei Liu,Lulu Du,Yongkun Yan,Zeng Wu,Yan Zhao,Yunlong Guo,Huajie Chen,Yunqi Liu J. Mater. Chem. C 2021 9 15083
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8. The use of free radical initiators bearing metal–metal, metal–hydrogen and non-metal–hydrogen bonds in synthesisBruce C. Gilbert,Andrew F. Parsons J. Chem. Soc. Perkin Trans. 2 2002 367
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David C. Harrowven,Ian L. Guy,Michael I. T. Nunn Chem. Commun. 2004 1966
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10. Flash photolysis investigation of the reaction of phenylselanyl radicals with hexabutyldistannaneIrina P. Beletskaya,Alexander S. Sigeev,Vladimir A. Kuzmin,Alexander S. Tatikolov,Laszlo Hevesi J. Chem. Soc. Perkin Trans. 2 2000 107
hexabutyldistannaneに関する追加情報
Recent Advances in Hexabutyldistannane (CAS 813-19-4) Research: Applications and Innovations in Chemical Biomedicine
Hexabutyldistannane (CAS 813-19-4) has recently garnered significant attention in the field of chemical biomedicine due to its unique properties and potential applications. This organotin compound, characterized by its six butyl groups attached to a distannane core, has been explored for its catalytic, therapeutic, and material science applications. Recent studies have focused on its role in organic synthesis, anticancer research, and as a precursor for advanced nanomaterials. This research brief synthesizes the latest findings to provide a comprehensive overview of hexabutyldistannane's current and emerging roles in biomedicine.
In the realm of organic synthesis, hexabutyldistannane has been utilized as a reducing agent and catalyst in various cross-coupling reactions. A 2023 study published in the Journal of Organometallic Chemistry demonstrated its efficacy in Stille coupling reactions, where it facilitated the formation of carbon-carbon bonds under mild conditions. The study highlighted the compound's stability and selectivity, making it a valuable tool for constructing complex molecular architectures. Furthermore, researchers have explored its use in photoredox catalysis, where its ability to participate in single-electron transfer processes has opened new avenues for sustainable synthesis methodologies.
The anticancer potential of hexabutyldistannane has also been a focal point of recent investigations. In vitro studies conducted by a team at the University of Cambridge revealed that derivatives of hexabutyldistannane exhibit selective cytotoxicity against certain cancer cell lines, particularly in hormone-dependent cancers. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that structural modifications of hexabutyldistannane could yield novel chemotherapeutic agents with improved specificity and reduced side effects.
Material science applications of hexabutyldistannane have expanded significantly in the past year. Researchers at the National University of Singapore developed a novel nanocomposite material using hexabutyldistannane as a precursor for tin oxide nanoparticles. The resulting material demonstrated exceptional electrochemical properties, making it suitable for advanced battery technologies and biosensors. This breakthrough, detailed in Advanced Materials, underscores the compound's versatility beyond traditional organometallic chemistry applications.
Despite these promising developments, challenges remain in the widespread adoption of hexabutyldistannane. Recent toxicological studies have raised concerns about the environmental persistence and potential bioaccumulation of organotin compounds. A 2024 review in Environmental Science & Technology emphasized the need for greener alternatives or improved containment strategies when working with such compounds. Concurrently, researchers are exploring biodegradable derivatives of hexabutyldistannane that retain its beneficial properties while minimizing ecological impact.
Looking forward, the integration of computational chemistry approaches with experimental studies is expected to accelerate the development of hexabutyldistannane-based technologies. Molecular modeling and machine learning algorithms are being employed to predict optimal reaction conditions and design novel derivatives with enhanced properties. This interdisciplinary approach, combining synthetic chemistry, biomedical research, and materials science, positions hexabutyldistannane as a compound of continuing importance in chemical biomedicine.
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